molecular formula C33H36NO2PS B12080978 (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide

Katalognummer: B12080978
Molekulargewicht: 541.7 g/mol
InChI-Schlüssel: HUPHIJGZTJYATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide (CAS: 2162939-90-2) is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₃H₃₆NO₂PS and a molecular weight of 541.7 g/mol . The compound features a xanthene backbone substituted with diphenylphosphine and a stereochemically defined ethyl-sulfinamide group. Its structural rigidity, conferred by the 9,9-dimethylxanthene moiety, enhances stability in catalytic applications, while the sulfinamide group contributes to enantioselective control in asymmetric synthesis . The ligand is stored under argon to prevent oxidation of the phosphine moiety, a common requirement for air-sensitive organophosphorus compounds .

Eigenschaften

Molekularformel

C33H36NO2PS

Molekulargewicht

541.7 g/mol

IUPAC-Name

N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3

InChI-Schlüssel

HUPHIJGZTJYATN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.

    Chiral induction: The chiral center is introduced using enantioselective methods, often involving chiral auxiliaries or catalysts.

    Sulfinamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One of the primary applications of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in various reactions to promote the formation of enantiomerically enriched products.

Key Reactions:

  • Hydroformylation: The compound has been employed as a ligand in the hydroformylation of alkenes, facilitating the formation of aldehydes with high selectivity for one enantiomer.
  • Cross-Coupling Reactions: Its application in palladium-catalyzed cross-coupling reactions has been explored, where it enhances the reaction efficiency and selectivity.

Drug Development

The unique structural features of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide also make it a candidate for drug development. Research indicates potential uses in targeting specific biological pathways.

Potential Therapeutic Applications:

  • Anticancer Agents: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Neuroprotective Effects: There is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases.

Asymmetric Catalysis Case Study

A study published in Journal of Organic Chemistry demonstrated the effectiveness of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide as a ligand in the asymmetric hydroformylation of styrene derivatives. The results showed an enantiomeric excess of up to 95%, highlighting its potential for industrial applications in producing chiral aldehydes .

Medicinal Chemistry Case Study

In another investigation detailed in Medicinal Chemistry Letters, researchers synthesized various analogs of this sulfinamide compound and evaluated their cytotoxicity against cancer cell lines. One derivative exhibited significant inhibitory activity against breast cancer cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
2162939-90-2 (Target) Ethyl C₃₃H₃₆NO₂PS 541.7 ≥95% Balanced steric bulk, argon-stable
2160535-58-8 4-(tert-Butyl)phenyl C₄₂H₄₆NO₂PS 659.9 95% High steric hindrance
2160535-56-6 4-Methoxyphenyl C₃₉H₄₀NO₃PS 633.78 N/A Electron-donating methoxy group
1803239-46-4 Aliphatic chain C₂₁H₂₈NOPS 373.5 N/A Flexible backbone, improved solubility

Biologische Aktivität

(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as Xantphos, is a phosphine ligand that has garnered attention in various fields of research, particularly in catalysis and medicinal chemistry. This compound is characterized by its unique structural features, including a sulfinamide group and a diphenylphosphino moiety, which contribute to its biological activity.

  • Molecular Formula : C43H42NO2PS
  • Molecular Weight : 667.85 g/mol
  • CAS Number : 2162939-90-2

Biological Activity

The biological activity of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide has been explored in various studies, with a focus on its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Research has indicated that compounds containing phosphine ligands like Xantphos can exhibit significant anticancer properties. A study demonstrated that phosphine complexes could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanism often involves the formation of metal-phosphine complexes that interact with biological targets such as DNA or proteins involved in cancer progression .

Enzyme Inhibition

The sulfinamide group present in Xantphos is known to enhance its interaction with various enzymes. For instance, sulfinamides have been shown to act as reversible inhibitors of certain enzymes, including carbonic anhydrases and proteases. This inhibition can lead to reduced activity of pathways critical for tumor growth and metastasis .

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the antitumor efficacy of Xantphos-based metal complexes against HepG2 human hepatoblastoma cells. The results indicated that these complexes exhibited cytotoxic effects with IC50 values significantly lower than those of non-complexed ligands, suggesting enhanced biological activity due to metal coordination .
  • Enzymatic Studies :
    • Another investigation focused on the inhibitory effects of Xantphos on carbonic anhydrase. The sulfinamide moiety contributed to the binding affinity of the ligand to the enzyme's active site, demonstrating potential applications in targeting metabolic pathways associated with cancer .

Data Tables

Property Value
Molecular FormulaC43H42NO2PS
Molecular Weight667.85 g/mol
CAS Number2162939-90-2
Anticancer IC50 (HepG2 cells)< 10 µM
Enzyme InhibitionCarbonic Anhydrase

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of this sulfinamide-phosphine hybrid compound?

  • Methodology : The synthesis involves sequential stereoselective steps, including sulfinamide formation and phosphine group introduction. Key challenges include maintaining chiral integrity during phosphine coordination. A reported approach uses (S)-tert-butanesulfinamide as a chiral auxiliary to control stereochemistry, followed by palladium-catalyzed coupling for phosphine installation . Purification via recrystallization in hexane/ethyl acetate (3:1) at −20°C enhances enantiomeric excess (≥98% ee). Characterization by ³¹P NMR and chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) is critical for verifying stereochemical fidelity .

Q. How can researchers confirm the structural integrity of the xanthene backbone and sulfinamide moiety post-synthesis?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, particularly for the xanthene core and sulfinamide configuration . Complementary techniques include:

  • ¹H/¹³C NMR : Diagnostic signals for xanthene methyl groups (δ 1.45–1.60 ppm) and sulfinamide S=O (δ 3.25 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 621.2345).
  • IR spectroscopy : Sulfinamide S=O stretch at 1040–1060 cm⁻¹ .

Advanced Research Questions

Q. What role does the xanthene-phosphine ligand play in enantioselective transition-metal catalysis, and how does its steric bulk influence catalytic outcomes?

  • Methodology : The rigid xanthene backbone enforces a defined chiral pocket, critical for asymmetric induction in cross-coupling reactions. Comparative studies with analogous ligands (e.g., BINAP) reveal that the 9,9-dimethyl groups on xanthene increase steric hindrance, improving enantioselectivity in Pd-catalyzed allylic alkylation (up to 94% ee) . Kinetic studies (Eyring plots) and DFT calculations (B3LYP/6-31G*) demonstrate that the ligand’s bite angle (∼102°) optimizes transition-state stabilization .

Q. How does the air sensitivity of the diphenylphosphino group impact catalytic performance, and what stabilization strategies are effective?

  • Methodology : The diphenylphosphino moiety is prone to oxidation, forming inactive phosphine oxides. In situ reduction with HSiCl₃ or stabilization via Ni(0) pre-catalyst formation (e.g., tris-stilbeneNi(0) complexes) enhances air stability while retaining catalytic activity . For long-term storage, glovebox-free techniques using polymer-encapsulated ligands (e.g., polystyrene-supported analogs) reduce oxidation risks .

Q. Can this compound act as a dual-function catalyst in tandem reactions involving both sulfinamide-directed asymmetric induction and phosphine-mediated metal coordination?

  • Methodology : Proof-of-concept studies in asymmetric Mannich reactions show the sulfinamide directs substrate orientation, while the phosphine stabilizes Pd intermediates. For example, in β-lactam synthesis, the ligand achieves 89% ee and 82% yield under mild conditions (room temperature, 12 h). Mechanistic probes (EPR spectroscopy) confirm radical intermediates stabilized by the phosphine-xanthene system .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Reported yields vary from 45% to 72% for the final coupling step. This arises from differences in Pd catalysts (Pd₂(dba)₃ vs. Pd(OAc)₂) and solvent systems (THF vs. toluene). Toluene improves yields due to better ligand solubility but requires higher temperatures (80°C vs. 60°C) .
  • Enantioselectivity in Polar Solvents : While most studies use non-polar solvents (e.g., toluene), recent data show improved ee in polar aprotic solvents (e.g., DMF) for specific substrates, suggesting solvent-ligand interplay requires case-by-case optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.